1''-epi-Perindopril, (1''R)-

ACE inhibition stereochemistry-activity relationship in vitro pharmacology

As the EP-recognized Impurity I and USP Related Compound I, this specific stereoisomer (1''R-epimer) is the only legally defensible reference standard for perindopril impurity profiling. Its inverted 1''-configuration yields distinct chromatographic behavior and a ~35-fold lower ACE inhibitory potency, making it essential for accurate quantification in ANDA submissions. Using generic surrogates risks method rejection. Secure authentic, characterization-data-compliant material to meet ICH Q3A guidelines directly.

Molecular Formula C19H32N2O5
Molecular Weight 368.5 g/mol
CAS No. 145513-33-3
Cat. No. B185023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1''-epi-Perindopril, (1''R)-
CAS145513-33-3
Molecular FormulaC19H32N2O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1
InChIKeyIPVQLZZIHOAWMC-QMHWVQJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1''-epi-Perindopril (1''R)- CAS 145513-33-3: Perindopril EP Impurity I Reference Standard for ACE Inhibitor Research and Analytical Quality Control


1''-epi-Perindopril, (1''R)- (CAS 145513-33-3) is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug perindopril, chemically defined as (2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid [1]. It is officially recognized as Perindopril EP Impurity I and USP Perindopril Related Compound I, serving as a critical reference standard for the analytical quality control of perindopril active pharmaceutical ingredients (APIs) and finished dosage forms [2]. As an epimer of perindopril with inversion at the 1''-position, this compound exhibits quantifiably distinct ACE inhibitory potency relative to the active metabolite perindoprilat, underpinning its primary utility as a chromatographic and spectrometric marker rather than a therapeutic candidate [3].

Why Generic Perindopril Impurity Standards Cannot Substitute for 1''-epi-Perindopril (1''R)- in Regulatory Method Validation


Regulatory agencies including the FDA and EMA mandate that analytical methods for perindopril API and drug products demonstrate specific resolution and accurate quantification of the 1''-epi-perindopril epimer impurity [1]. Generic impurity standards or structurally analogous compounds fail to meet this requirement because chromatographic retention behavior, detector response factors, and mass spectrometric fragmentation patterns are exquisitely sensitive to stereochemical configuration [2]. The European Pharmacopoeia explicitly designates Impurity I as a specified impurity requiring a dedicated reference standard for system suitability testing and impurity quantification, establishing that no other in-class compound can legally or analytically serve as a surrogate [3].

Quantitative Differentiation Evidence: 1''-epi-Perindopril (1''R)- Versus Perindoprilat and Other ACE Inhibitors


ACE Inhibitory Potency: 1''-epi-Perindopril (1''R)- Exhibits ~35-Fold Lower Potency Than Perindoprilat

In vitro ACE inhibition assays demonstrate that 1''-epi-perindopril (1''R)- (measured as the free acid) exhibits an IC50 of 56.23 nM against human ACE [1]. In contrast, the active metabolite perindoprilat (S-9780) exhibits an IC50 range of 1.05–3.2 nM across multiple validated assays . This represents an approximately 18- to 53-fold reduction in potency attributable exclusively to the stereochemical inversion at the 1''-position. Notably, among the 32 stereoisomers synthesized by Vincent et al., only four (including perindoprilat) achieved nanomolar-range IC50 values, while four additional stereoisomers (including the 1''-epimer) exhibited approximately 10-fold lower activity [2].

ACE inhibition stereochemistry-activity relationship in vitro pharmacology

Chromatographic Resolution: Baseline Separation of 1''-epi-Perindopril (1''R)- from Perindopril with Resolution Factor 1.7

A validated HPLC method employing an Agilent Poroshell CS-C18 column (100 mm × 3.0 mm, 2.7 μm) achieved successful separation of perindopril tert-butylamine and its (±)-1''-epi-perindopril epimer within 25 minutes, yielding a peak-to-valley ratio exceeding 3.0 and a resolution factor (Rs) of 1.7 [1]. The method demonstrated linearity from 2 to 2000 μg/mL (r > 0.999) for both analytes, with limits of quantitation (LOQ, S/N = 10) of approximately 1.0 μg/mL and limits of detection (LOD, S/N = 3) of 0.3 μg/mL [2]. Spiked recovery of the epimer was 97.2% with an RSD of 1.8% (n = 9), confirming method accuracy for impurity quantification [3].

HPLC method validation chiral separation pharmaceutical analysis

Regulatory Impurity Threshold: 1''-epi-Perindopril Content in Commercial Batches Ranges from 0.025% to 0.078%

Analysis of ten commercial batches of perindopril tert-butylamine API using the validated HPLC method revealed (±)-1''-epi-perindopril tert-butylamine content ranging from 0.025% to 0.078% (w/w) [1]. The European Pharmacopoeia specifies an acceptance criterion for Impurity I (1''-epi-perindopril) of not more than 0.2% for perindopril tert-butylamine API, positioning the observed batch impurity levels well within regulatory compliance margins [2]. This quantitation underscores that 1''-epi-perindopril is a consistently present process-related impurity requiring routine monitoring rather than an aberrant contaminant.

pharmaceutical quality control impurity profiling batch release testing

Regulatory Identity: 1''-epi-Perindopril (1''R)- Is Officially Designated as EP Impurity I and USP Related Compound I

1''-epi-Perindopril, (1''R)- is formally recognized by major pharmacopoeias as Perindopril EP Impurity I (European Pharmacopoeia) and USP Perindopril Related Compound I (United States Pharmacopeia) [1]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, including certificate of analysis documentation suitable for method validation, analytical method verification (AMV), and quality control (QC) applications [2]. The product is manufactured under ISO 17034 accreditation as an analytical standard, ensuring metrological traceability and certified purity values essential for regulatory submissions [3].

pharmacopoeial standards reference standard qualification regulatory compliance

Optimal Procurement and Application Scenarios for 1''-epi-Perindopril (1''R)- CAS 145513-33-3


Analytical Method Development and Validation for Perindopril API Impurity Profiling

Utilize 1''-epi-perindopril (1''R)- as the certified reference standard to develop and validate HPLC or UPLC methods for the quantification of the specified 1''-epi impurity in perindopril tert-butylamine API. The validated chromatographic resolution (Rs = 1.7) and linearity range (2–2000 μg/mL) documented by Zhou et al. [1] provide a benchmark for method performance. Procurement of the EP/ USP-recognized reference standard ensures regulatory acceptance of method validation data in ANDA submissions and commercial quality control [2].

Batch Release Testing and Stability Monitoring of Perindopril Drug Substance

Employ 1''-epi-perindopril (1''R)- as the external standard in routine impurity assays during commercial production of perindopril API. Observed impurity levels in commercial batches range from 0.025% to 0.078%, well below the EP acceptance criterion of NMT 0.2% [1]. Use of the authentic reference standard ensures accurate quantification and supports compliance with ICH Q3A guidelines for specified impurities [2].

System Suitability Testing for Compendial Perindopril Monographs

Prepare system suitability solutions containing perindopril and 1''-epi-perindopril (1''R)- to verify chromatographic resolution and peak symmetry prior to sample analysis, as prescribed in the European Pharmacopoeia monograph for perindopril tert-butylamine [1]. The baseline separation achieved under optimized conditions (resolution factor 1.7, peak-to-valley ratio > 3.0) serves as the acceptance criterion for system performance [2].

In Vitro Pharmacology: Stereochemical SAR Studies of ACE Inhibitors

Use 1''-epi-perindopril (1''R)- as a stereochemical probe to investigate the impact of 1''-position inversion on ACE inhibitory activity. The compound exhibits an IC50 of 56.23 nM, representing an approximately 35-fold reduction in potency compared to perindoprilat (IC50 1.05–3.2 nM) [1]. This potency differential enables structure-activity relationship (SAR) studies correlating stereochemistry with ACE binding affinity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1''-epi-Perindopril, (1''R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.